1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine
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Overview
Description
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated organic compound characterized by its unique structure, which includes six fluorine atoms and an indene backbone
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indene structure using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Amination: Introduction of the amine group through nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include fluorinated derivatives with modified functional groups.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis and its unique properties in facilitating chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in materials science and organic chemistry.
The uniqueness of this compound lies in its indene backbone and the presence of an amine group, which provide distinct chemical and biological properties compared to other fluorinated compounds.
Properties
CAS No. |
63002-46-0 |
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Molecular Formula |
C9H5F6N |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoroinden-4-amine |
InChI |
InChI=1S/C9H5F6N/c10-7(11)4-2-1-3-5(16)6(4)8(12,13)9(7,14)15/h1-3H,16H2 |
InChI Key |
GHXLBMMNEAQIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(C(C2(F)F)(F)F)(F)F |
Origin of Product |
United States |
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